molecular formula C13H21N B14615960 Benzenemethanamine, N-(4-methylpentyl)- CAS No. 60508-95-4

Benzenemethanamine, N-(4-methylpentyl)-

Katalognummer: B14615960
CAS-Nummer: 60508-95-4
Molekulargewicht: 191.31 g/mol
InChI-Schlüssel: LTZCQSJRUIJKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-(4-methylpentyl)-: is an organic compound with the molecular formula C13H21N . It is a derivative of benzenemethanamine, where the amine group is substituted with a 4-methylpentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(4-methylpentyl)- typically involves the reaction of benzenemethanamine with 4-methylpentyl halides under basic conditions. The reaction can be represented as follows:

C6H5CH2NH2+C6H13XC6H5CH2NHC6H13+HX\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_{13}\text{X} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{C}_6\text{H}_{13} + \text{HX} C6​H5​CH2​NH2​+C6​H13​X→C6​H5​CH2​NHC6​H13​+HX

where X is a halogen (Cl, Br, or I). The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.

Industrial Production Methods

Industrial production of Benzenemethanamine, N-(4-methylpentyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Benzenemethanamine, N-(4-methylpentyl)- can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted benzenemethanamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-(4-methylpentyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-(4-methylpentyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, 4-methyl-: This compound has a similar structure but with a methyl group instead of a 4-methylpentyl group.

    Benzenemethanamine, N-methyl-: Here, the amine group is substituted with a methyl group.

    Benzenemethanamine, N-(4-methylphenyl)-: This compound has a 4-methylphenyl group instead of a 4-methylpentyl group.

Uniqueness

Benzenemethanamine, N-(4-methylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds can influence its solubility, reactivity, and interaction with biological targets.

Eigenschaften

CAS-Nummer

60508-95-4

Molekularformel

C13H21N

Molekulargewicht

191.31 g/mol

IUPAC-Name

N-benzyl-4-methylpentan-1-amine

InChI

InChI=1S/C13H21N/c1-12(2)7-6-10-14-11-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3

InChI-Schlüssel

LTZCQSJRUIJKFW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCNCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.